Product packaging for Antheridiol(Cat. No.:CAS No. 22263-79-2)

Antheridiol

Cat. No.: B1252342
CAS No.: 22263-79-2
M. Wt: 470.6 g/mol
InChI Key: CJKCBJGFGMXLOO-VYTMURAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antheridiol (CAS 22263-79-2) is a steroid hormone with the molecular formula C29H42O5 and a molecular weight of 470.64 g/mol . It was the first specific sex hormone to be identified in the plant kingdom and is a crucial signaling molecule in the sexual reproduction of the filamentous water molds Achlya bisexualis and A. ambisexualis . The female mycelium secretes this hormone, which acts as a potent morphogen to induce the formation of antheridial hyphae (male sex organs) in the male plant, thereby initiating the conjugation process . Beyond its primary hormonal role, studies demonstrate that this compound can also function as an allomone, a chemical that inhibits both sexual and asexual reproduction in competing species like A. heterosexualis . This dual function highlights its significant ecological and regulatory importance. Physically, this compound is characterized as colorless crystals with a melting point of 250-255°C and a UV maximum of 220 nm in ethanol . It is soluble in hot methanol, slightly soluble in chloroform, and very slightly soluble in water . Due to its specific activity, this compound is a vital compound for researchers studying fungal physiology, chemical ecology, and the molecular mechanisms of steroid hormone action in lower eukaryotes. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42O5 B1252342 Antheridiol CAS No. 22263-79-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22263-79-2

Molecular Formula

C29H42O5

Molecular Weight

470.6 g/mol

IUPAC Name

(2R)-2-[(1S,2S)-1-hydroxy-2-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propyl]-3-propan-2-yl-2H-furan-5-one

InChI

InChI=1S/C29H42O5/c1-15(2)19-14-24(32)34-27(19)26(33)16(3)20-6-7-21-25-22(9-11-29(20,21)5)28(4)10-8-18(30)12-17(28)13-23(25)31/h13-16,18,20-22,25-27,30,33H,6-12H2,1-5H3/t16-,18-,20+,21-,22-,25-,26-,27+,28-,29+/m0/s1

InChI Key

CJKCBJGFGMXLOO-VYTMURAFSA-N

SMILES

CC(C)C1=CC(=O)OC1C(C(C)C2CCC3C2(CCC4C3C(=O)C=C5C4(CCC(C5)O)C)C)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H]([C@H]5C(=CC(=O)O5)C(C)C)O

Canonical SMILES

CC(C)C1=CC(=O)OC1C(C(C)C2CCC3C2(CCC4C3C(=O)C=C5C4(CCC(C5)O)C)C)O

Synonyms

antheridiol

Origin of Product

United States

Ii. Biological Roles and Functional Significance of Antheridiol

Orchestration of Male Sexual Morphogenesis in Achlya

The presence of antheridiol triggers a series of developmental changes in male Achlya strains, transforming vegetative hyphae into structures dedicated to sexual reproduction. drugfuture.comgovtsciencecollegedurg.ac.inannualreviews.orgnih.govnih.gov

Induction of Antheridial Hyphae Differentiation

This compound is the key signal that switches male Achlya cells from vegetative growth to the production of antheridial hyphae. govtsciencecollegedurg.ac.inannualreviews.org These are specialized, branched filaments that will eventually develop into antheridia, the male gamete-producing structures. govtsciencecollegedurg.ac.inannualreviews.org The induction of antheridial hyphae requires both transcription and translation, indicating that this compound influences gene expression to bring about these morphological changes. nih.govcapes.gov.bruncw.edu Studies have shown that inhibitors of RNA and protein synthesis can block the formation of these initials. nih.govcapes.gov.bruncw.educdnsciencepub.com The process involves localized wall softening, possibly mediated by enzymes like cellulase (B1617823), the production and release of which are increased upon this compound treatment. nih.govnih.govcapes.gov.bruncw.edu This enzymatic activity, along with the aggregation of vesicles, is thought to facilitate the initiation of new antheridial hyphae. nih.gov

Chemotropic Guidance of Antheridial Branches

Beyond inducing their formation, this compound also acts as a chemoattractant, guiding the growth of the developing antheridial branches towards the female oogonia. govtsciencecollegedurg.ac.innih.govannualreviews.organnualreviews.org This directed growth ensures that the male and female structures make physical contact, a prerequisite for fertilization. uncw.educapes.gov.br Research using plastic spheres coated with this compound has demonstrated this chemotropic effect. annualreviews.org

Delimitation and Maturation of Antheridia

This compound is also involved in the later stages of male sexual development, including the delimitation of the antheridia, which involves the formation of cross-walls to separate the antheridial cells from the supporting hyphae. govtsciencecollegedurg.ac.inuncw.eduslideshare.net This process, along with the maturation of the antheridia, prepares them for the transfer of male nuclei for fertilization. uncw.edu

Intercellular Communication and Hormonal Cascade

The sexual reproduction in heterothallic Achlya species is regulated by a sophisticated system of diffusible hormones, with this compound initiating a hormonal cascade that involves communication between the female and male strains. govtsciencecollegedurg.ac.inannualreviews.orgpnas.org

This compound Secretion by Female Strains

This compound is secreted by the female mycelium of Achlya species, such as Achlya bisexualis and Achlya ambisexualis. drugfuture.comgovtsciencecollegedurg.ac.inannualreviews.orgnih.govcdnsciencepub.com This secretion acts as the initial signal in the sexual interaction between compatible male and female strains. govtsciencecollegedurg.ac.inannualreviews.org

Reciprocal Regulation within the Sexual Cycle

This compound plays a crucial role in the reciprocal regulation of the sexual cycle in certain aquatic fungi, particularly within the genus Achlya. This regulatory process involves a precise sequence of hormonal interactions between male and female strains, coordinating the development of sex organs and ultimately leading to sexual fusion annualreviews.orgdavidmoore.org.ukgovtsciencecollegedurg.ac.in.

In dioecious (heterothallic) species of Achlya, sexual reproduction is initiated by the female strain, which secretes this compound annualreviews.orggovtsciencecollegedurg.ac.in. This compound acts as a diffusable hormone that induces the male strain to cease vegetative growth and begin producing numerous branched filaments known as antheridial hyphae annualreviews.orggovtsciencecollegedurg.ac.inuncw.edu. The extent of antheridial hyphae branching is directly related to the concentration of this compound present annualreviews.org. This response forms the basis of a bioassay for this compound activity annualreviews.org.

Upon stimulation by this compound and the development of antheridial hyphae, the male strain then secretes a second steroid hormone, oogoniol (or a mixture of oogoniols) annualreviews.orggovtsciencecollegedurg.ac.inslideshare.netroyalsocietypublishing.org. Oogoniol has a reciprocal effect, acting on the female strain and inducing the formation of oogonial initials, which are the precursors to the oogonia (female sex organs) annualreviews.orggovtsciencecollegedurg.ac.inslideshare.net. The antheridial hyphae are chemotropically attracted to the developing oogonia, growing towards them and making contact annualreviews.orguncw.edu.

This reciprocal exchange of hormonal signals ensures the temporal and spatial coordination of sexual development annualreviews.orgslideshare.net. The production of this compound by the female triggers the male response, and the subsequent production of oogoniol by the male triggers the female to complete its sexual development, leading to the formation of mature sex organs in close proximity for fertilization annualreviews.orguncw.edu.

Research findings have detailed the sequence of events triggered by this compound in male Achlya cells. These responses can include increases in protein synthesis, RNA synthesis, cellulase activity, and oxygen uptake, all of which precede and accompany the physical branching of antheridial hyphae annualreviews.org. These cellular responses can be inhibited by metabolic inhibitors such as actinomycin (B1170597) D, p-fluorophenylalanine, puromycin, and cycloheximide (B1669411), indicating that the process involves gene expression and protein synthesis annualreviews.org. The concomitant increase in cellulase activity and branching has been interpreted as an example of localized cell wall softening necessary for apical growth during hyphal development annualreviews.org.

The sensitivity of male Achlya strains to this compound is notable, with receptive strains responding to concentrations as low as 10 pM annualreviews.org. The concentration of this compound also modulates the male response, with successively higher concentrations required for branching, chemotropism, and the delimitation of antheridia annualreviews.org. Different strains of Achlya species exhibit varying degrees of responsiveness to this compound annualreviews.org.

Studies have also shown that male Achlya cultures efficiently remove this compound from the surrounding medium, and the hormone cannot be readily extracted back from the cells, suggesting uptake and potentially metabolism or binding within the male hyphae annualreviews.org.

While the primary reciprocal interaction involves this compound from the female inducing male development and oogoniol from the male inducing female development, the process is tightly regulated. The specificity of these hormonal signals is high; for instance, structural and stereochemical requirements for this compound activity are very specific, with even slight modifications significantly reducing or eliminating activity annualreviews.org.

The following table summarizes the reciprocal hormonal regulation in Achlya:

Source OrganismHormone ProducedTarget OrganismEffect on Target Organism
Female AchlyaThis compoundMale AchlyaInduces antheridial hyphae formation and growth. annualreviews.orggovtsciencecollegedurg.ac.inuncw.edu
Male AchlyaOogoniolFemale AchlyaInduces oogonial initial formation. annualreviews.orggovtsciencecollegedurg.ac.inslideshare.net

Detailed research has investigated the biosynthetic pathways of both this compound and oogoniol, identifying fucosterol (B1670223) as a major sterol precursor in Achlya uncw.eduroyalsocietypublishing.org. Radioactive labeling experiments have demonstrated the incorporation of successive precursors in the synthesis of this compound annualreviews.org.

The reciprocal hormonal regulation mediated by this compound and oogoniol in Achlya serves as a classic example of how chemical signals coordinate complex developmental processes in the sexual life cycle of fungi annualreviews.orgslideshare.netslideshare.net.

Iii. Biosynthesis and Metabolic Pathways of Antheridiol

Precursor Identification and Elucidation of the Sterol Pathway

The biosynthesis of antheridiol originates from common sterol precursors, following a pathway that involves specific modifications to both the sterol nucleus and its side chain. Tracer and labeling studies have been instrumental in identifying the key molecules that serve as the foundation for this complex hormone.

Early investigations into the sterols present in Achlya bisexualis identified fucosterol (B1670223) as the major sterol, with 7-dehydrofucosterol also being detected. natuurtijdschriften.nl This observation led to the hypothesis that these naturally occurring phytosterols could provide the necessary carbon skeleton for this compound biosynthesis. natuurtijdschriften.nl

Subsequent biosynthetic studies using tracer experiments confirmed this hypothesis. It was demonstrated that fucosterol serves as a direct precursor to this compound. natuurtijdschriften.nlbiologydiscussion.comnih.gov Research has shown that 7-dehydrofucosterol is a logical precursor to fucosterol, establishing a sequential pathway for the initial stages of this compound synthesis. natuurtijdschriften.nl These findings firmly place this compound biosynthesis within the broader context of fungal sterol metabolism.

Table 1: Key Sterol Precursors in this compound Biosynthesis
CompoundRole in PathwayEvidence
7-DehydrofucosterolInitial PrecursorDetected in A. bisexualis; logical precursor to fucosterol natuurtijdschriften.nl
FucosterolMajor Direct PrecursorIdentified as the major sterol in Achlya; tracer studies confirmed its conversion to this compound natuurtijdschriften.nlbiologydiscussion.com

The transformation of fucosterol into the biologically active this compound molecule is a multi-step enzymatic process. This conversion requires four principal transformations:

Oxidation in the B-ring at carbon 7 (C7).

Hydroxylation or oxidation at carbons 22 (C22) and 23 (C23) in the side chain.

Oxidation at carbon 29 (C29) in the side chain.

Formation of the lactone ring. natuurtijdschriften.nl

While the precise order of these enzymatic reactions is not fully elucidated, labeling and trapping studies with hypothetical sterol intermediates have provided insight into the biological sequence involved in modifying the fucosterol side chain. natuurtijdschriften.nl The enzymes responsible for these steroidal modifications likely exhibit a degree of latitude with respect to the substrate structure, allowing for modifications to the side chain to occur irrespective of the transformation state of the sterol nucleus. natuurtijdschriften.nl

Metabolism and Inactivation Mechanisms

Once this compound has exerted its hormonal effects, it is subject to metabolic processes that lead to its inactivation. This is a crucial regulatory step, ensuring that the hormonal signal is transient and that the organism can reset its sensitivity to further stimulation.

A key feature of this compound's fate in male-acting strains of Achlya is a process of self-induced metabolism. natuurtijdschriften.nl When male cultures are exposed to this compound, they are induced to produce enzymes that metabolize the hormone into biologically inactive derivatives. natuurtijdschriften.nl This induced metabolic activity is evident as male cultures efficiently remove this compound from the surrounding medium, and the hormone cannot be recovered from the cells, indicating it has been converted into other compounds. annualreviews.org

Table 2: Specificity of Self-Induced Sterol Metabolism in Achlya
Compound TestedStrain TypeInduces Its Own Metabolism?
This compoundMale-acting AchlyaYes
Inactive this compound IsomerMale-acting AchlyaNo
ProgesteroneMale-acting AchlyaNo
This compoundNon-responsive fungiNo

The self-induced metabolism of this compound is an enzymatic process that results in the formation of degradation products that are no longer hormonally active. natuurtijdschriften.nl The structural requirements for this compound's hormonal activity are highly specific; even small stereochemical changes can lead to a dramatic loss of function. annualreviews.org Therefore, enzymatic modification of the this compound molecule is an effective means of terminating the signal.

While the specific enzymes and the exact chemical structures of the inactive metabolites have not been fully characterized, their biological inactivity is a key outcome of this degradation pathway. This mechanism allows the male hyphae to maintain sensitivity to a concentration gradient of the hormone, which is crucial for the chemotropic growth of antheridial branches towards the female oogonium. annualreviews.org By degrading the hormone after the initial signal is received, the cell prevents saturation of its receptors and remains responsive to directional cues.

Iv. Molecular Mechanisms of Antheridiol Action

Antheridiol Receptor Systems

The initial step in this compound action is its binding to a specific receptor protein within the target cell. Research has focused on characterizing these receptor systems in Oomycetes, particularly in the genus Achlya. nih.govcapes.gov.brnih.gov

Characterization of Steroid Receptors in Oomycetes

Studies have identified a specific high-affinity binding protein for this compound in the cytosol of male Achlya ambisexualis cells. nih.govcapes.gov.brnih.gov This binding protein is considered the putative endogenous receptor for this compound. nih.gov Biochemical characterization of this macromolecule has revealed properties similar to steroid receptors found in higher organisms. capes.gov.brnih.gov

Under low ionic strength conditions and in the presence of sodium molybdate, the this compound binding protein exhibits a sedimentation coefficient of approximately 8S or 8.3S. nih.govcapes.gov.broup.com This suggests that the receptor exists as part of a larger multiprotein complex in its inactive state, a characteristic shared with steroid receptors in vertebrates. oup.comnih.gov In the presence of high ionic strength, the binding site distributes in the 3.6S or 4S region, indicating a dissociation of the complex. nih.govoup.com The apparent equilibrium dissociation constant for this compound binding has been determined to be approximately 7 x 10-10 M, with a maximum binding capacity of 1100-2000 fmoles/mg protein. nih.gov

Further analysis of the 9S multiprotein complex in A. ambisexualis cytosols revealed the presence of the heat shock protein Hsp90. nih.gov Other components identified in co-immunoprecipitates with Achlya Hsp90 include Hsp70, a protein related to vertebrate p23, and a protein related to immunophilin FKBP51, all of which are components of vertebrate steroid receptor heterocomplexes. nih.gov Proteins that appeared unique to the Achlya complexes were also identified, including those with molecular weights of 110 kDa, 61 kDa, and 27 kDa. nih.gov The 61 kDa protein was specifically observed in co-immunoprecipitates from in vitro translates of RNA isolated from this compound-treated mycelia, suggesting its potential involvement in the hormone response. nih.gov

The level of this compound binding sites in Achlya ambisexualis can be influenced by the composition of the culture medium and the incubation time. nih.gov

Table 1: Biochemical Properties of the this compound Binding Protein in Achlya ambisexualis Cytosol

PropertyValue/DescriptionSource
Sedimentation Coefficient (Low Salt, Molybdate)~8S or 8.3S nih.govcapes.gov.broup.com
Sedimentation Coefficient (High Salt)3.6S or 4S nih.govoup.com
Apparent Equilibrium Dissociation Constant (Kd)~7 x 10-10 M nih.gov
Maximum Binding Capacity (Bmax)1100-2000 fmoles/mg protein nih.gov
Molecular Weight (approximate)192,000 capes.gov.br
Frictional Ratio1.5 capes.gov.br
Axial Ratio8.9 capes.gov.br
Associated ProteinsHsp90, Hsp70, p23-related, FKBP51-related, 110 kDa, 61 kDa, 27 kDa nih.gov

Molecular Interactions and Binding Specificity

The structural and stereochemical requirements for this compound hormone activity are highly specific. annualreviews.org A wide range of related sterols show significantly lower activity or are totally inactive. annualreviews.org For instance, the three C-22,23 stereoisomers of this compound exhibit less than 0.1% of the activity of this compound. annualreviews.org 7-Deoxy-7-dihydrothis compound and its 3-acetate show approximately 5% of the activity. annualreviews.org

Radioligand binding studies using a biologically active tritium-labeled derivative of this compound, [1,2-3H]7-deoxy-7-dihydro-antheridiol ([3H]7dA), have confirmed that the binding is specific for this compound and its analog, with limited binding of other steroids and steroid hormones. nih.gov

Downstream Signaling Pathways and Transcriptional Regulation

Following binding to its receptor, this compound initiates a series of downstream events that involve intracellular signaling cascades and ultimately lead to changes in gene expression and synthesis of proteins and RNA. annualreviews.org

Activation of Intracellular Signaling Cascades

While the precise intracellular signaling cascades activated by the this compound-receptor complex in Oomycetes are not fully elucidated, the interaction of the receptor with heat shock proteins like Hsp90 suggests a mechanism similar to that of vertebrate steroid receptors. oup.comnih.gov In vertebrate systems, steroid binding to the receptor leads to a conformational change, dissociation from the heat shock protein complex, and translocation to the nucleus to modulate gene expression. oup.com It is plausible that a similar mechanism occurs in Achlya.

Some studies in Oomycetes have investigated other signaling components, such as G-protein coupled receptors (GPCRs) and calcium signaling, in the context of development and response to external stimuli, although their direct link to this compound signaling requires further investigation. oup.comresearchgate.netscience.gov For example, novel GPCR-like proteins with C-terminal accessory domains are expressed in Oomycetes. oup.com Calcium signaling has also been shown to play a major role in the development and transcriptional regulation in Phytophthora infestans. science.govannualreviews.org

Modulation of Gene Expression Profiles by this compound

This compound treatment has been shown to modulate gene expression profiles in male Achlya cells. nih.gov This includes the regulation of specific genes, such as those encoding heat shock proteins Hsp70 and Hsp90, which are components of the putative this compound receptor complex. nih.govnih.govasm.org Hormone-induced changes in the levels of hsp70 transcripts have been observed and are temporally correlated with the onset of morphological changes like lateral hyphal branching. nih.gov Two different hsp70 transcript populations were found to be regulated by this compound. nih.gov

Evidence suggests that this compound influences the synthesis of specific intracellular proteins. nih.gov Analysis of metabolically labeled proteins from hormone-treated cells revealed changes in the synthesis and/or accumulation of at least 16 specific proteins in different cellular fractions (cytoplasmic, nuclear, and cell wall/cell membrane). nih.gov Notably, the synthesis or accumulation of 85 kDa and 68-78 kDa proteins is altered by hormone treatment. nih.gov The 85 kDa protein was identified as the Achlya heat shock protein hsp85, a component of the putative this compound receptor. nih.govacs.org A marked increase in the labeling of 85, 63, and 47 kDa proteins was observed in the nuclear fraction of hormone-treated cells. nih.gov

While direct evidence for this compound-receptor binding to DNA in Achlya is limited due to technical challenges, studies have explored the potential for such interaction. annualreviews.org Early work suggested incubation of Achlya chromatin with this compound and cytosol fraction from male organisms increased the in vitro RNA synthetic capacity of the chromatin. annualreviews.org

Changes in Protein Synthesis and RNA Synthesis

This compound treatment leads to increases in both protein synthesis and RNA synthesis in male Achlya cultures. annualreviews.orgresearchgate.net These increases precede and accompany the morphological response of branching. annualreviews.org The this compound-induced increases in protein and RNA synthesis can be inhibited by metabolic inhibitors such as p-fluorophenylalanine, puromycin, cycloheximide (B1669411) (inhibitors of protein synthesis), and actinomycin (B1170597) D (an inhibitor of RNA synthesis). annualreviews.org

Specifically, this compound stimulates the synthesis of total RNA, including ribosomal RNA (rRNA). researchgate.netcdnsciencepub.com This suggests that a significant part of the transcriptional response to this compound involves the machinery for protein synthesis. The requirement for RNA synthesis for the initiation of antheridial branching has been indicated by inhibition studies. cdnsciencepub.com

The observed increases in protein synthesis are linked to the production of specific proteins involved in the developmental response. nih.gov The concomitant increases in cellulase (B1617823) activity and branching in response to this compound have been interpreted as an example of localized wall-softening, a process involving protein synthesis. annualreviews.orgnih.gov

Cellular and Ultrastructural Responses

This compound triggers distinct cellular and ultrastructural changes in responsive Achlya strains. These changes are tightly linked to the developmental processes leading to sexual reproduction. Studies utilizing electron microscopy and biochemical analyses have provided insights into these intricate responses.

Induction of Vesiculation and Secretion

A prominent effect of this compound is the induction and aggregation of vesicles within the hyphae. Ultrastructural studies have shown the appearance of electron-dense reaction bodies within dictyosomes and vesicles following this compound treatment uncw.eduasm.org. These vesicles are observed surrounding unidentified storage bodies and in the space between the plasmalemma and the hyphal wall uncw.eduasm.org. The aggregation of these vesicles at specific loci along the hyphal wall coincides with a visible thinning of the wall, typically appearing about two hours after exposure to this compound uncw.edu. This suggests a targeted delivery of vesicular contents to specific sites on the cell surface. The processes of vesiculation and subsequent secretion are hypothesized to play a crucial role in concentrating enzymes, such as cellulase, at the sites where new antheridial hyphae are initiated nih.govnih.gov. This localized secretion is considered a mechanism for the targeted modification of the cell wall, a necessary step for branch emergence.

Cell Wall Modifications (e.g., Cellulase Activity)

This compound-induced branching is strongly dependent on cellulase activity uncw.edunih.gov. Cellulase, a group of enzymes that hydrolyze cellulose (B213188), is thought to soften the hyphal cell wall, allowing for the outward growth and formation of antheridial branches uncw.eduannualreviews.org. The cell walls of Achlya are composed of cellulose and amorphous non-cellulosic polysaccharides asm.orgcdnsciencepub.com. This compound treatment leads to a significant increase in cellulase activity in this compound-sensitive male strains of Achlya ambisexualis and Achlya conspicua uncw.edu. The peak of cellulase activity precisely coincides with the time at which antheridial branch primordia appear uncw.edu. This correlation supports the hypothesis that localized wall softening by cellulase is essential for branch initiation annualreviews.org.

Research indicates that the cellulase induced by this compound appears to be the result of de novo protein synthesis, as its production is inhibited by cycloheximide, a protein synthesis inhibitor uncw.edunih.govannualreviews.org. Cellulase has been localized at the ultrastructural level within dictyosomes and vesicles, as well as in the space between the plasmalemma and the cell wall, and on the outer surface of the cell wall in this compound-treated hyphae asm.org. This localization further supports its role in modifying the cell wall at the sites of branch formation.

Data on cellulase activity in Achlya strains under different conditions highlight the link between this compound and this enzymatic activity.

ConditionThis compound TreatmentBranchingCellulase ActivityReference
Male strain (E87)YesYesIncreased uncw.edunih.gov
Male strain (E87)NoNoBasal uncw.edunih.gov
Female strain (734)YesSlightVery slightly uncw.edu
Male strain (E87) + CycloheximideYesInhibitedInhibited uncw.edunih.govannualreviews.org

This table illustrates that increased cellulase activity is specifically induced by this compound in branching-responsive male strains and is dependent on protein synthesis.

Alterations in Oxygen Uptake and Respiration

V. Structure Activity Relationships in Antheridiol

Identification of Key Structural Features for Biological Activity

Antheridiol is a C29 sterol with a characteristic structure that includes a steroid nucleus, a side chain, and a gamma-lactone ring. drugfuture.comontosight.ainih.gov The structural and stereochemical requirements for its biological activity are considered quite strict. annualreviews.organnualreviews.org Research indicates that even closely related sterols are often essentially inactive, even at higher concentrations. annualreviews.organnualreviews.org

Key features identified as important for activity include specific hydroxyl groups and the presence and position of the lactone ring. The steroid nucleus itself is considered essential for activity. uomustansiriyah.edu.iq

Analysis of Stereoisomer Activity and Specificity

Stereochemistry plays a critical role in the biological activity of this compound. The natural, biologically active form of this compound has a specific stereochemical configuration, identified as (3β,22S,23R). drugfuture.com

Studies involving synthetic stereoisomers of this compound have demonstrated significantly reduced activity compared to the natural compound. annualreviews.organnualreviews.org The C22 and C23 stereoisomers of this compound have shown activity levels ranging from approximately 0.1% to 0.0001% of that of the native this compound. uncw.edu Specifically, the erythro (22R, 23S) and threo (22S, 23R) isomers were found to be active but considerably less so than this compound itself. uncw.edu The three C-22,23 stereoisomers of this compound all exhibit less than 0.1% of the activity of this compound. annualreviews.org

This high degree of stereospecificity underscores the precise interaction required between this compound and its receptor or target site within the organism.

CompoundRelative Biological Activity (vs. This compound)
This compound (Natural, 3β,22S,23R)100%
C22 and C23 Stereoisomers0.1% - 0.0001%
Erythro (22R, 23S) this compound IsomerMuch less than this compound
Threo (22S, 23R) this compound IsomerMuch less than this compound
Other C-22,23 Stereoisomers< 0.1%
7-Deoxy-7-dihydrothis compound~5%
7-Deoxy-7-dihydrothis compound 3-acetate~5%
Synthetic isomer with 7-lactone at C-24Some antagonism
Wide range of related sterolsInactive or very low activity

Evaluation of Related Sterol Analogs and Antagonists

Analogs such as 7-deoxy-7-dihydrothis compound and its 3-acetate have shown some reduced activity, approximately 5% of that of this compound. annualreviews.org This indicates that modifications in certain parts of the molecule, such as the B ring, can impact activity, although not necessarily abolish it entirely.

Interestingly, some synthetic isomers have been found to act as antagonists. annualreviews.org For example, a synthetic isomer with the gamma-lactone ring positioned at C-24 instead of C-23 has shown some antagonistic properties, inhibiting the formation of antheridia when present at a sufficiently high ratio compared to this compound. annualreviews.orgscholaris.ca This highlights the sensitivity of the biological system to even subtle changes in the this compound structure. The precise mechanism of action for these antagonists likely involves interference with this compound binding or downstream signaling pathways.

Vi. Methodological Approaches in Antheridiol Research

Bioassays for Antheridiol Activity and Quantification

Bioassays have been fundamental in studying this compound, providing a means to detect its presence and quantify its biological activity. The principle behind these assays is the observable biological response of the target organism, typically the male strain of Achlya, to the presence of this compound.

One classic bioassay involves observing the induction and proliferation of antheridial hyphae on male Achlya strains when exposed to substances containing this compound. The extent of antheridial branching is directly related to the concentration of biologically active this compound. annualreviews.org Early studies relied on laborious techniques involving selective precipitations, partitionings, and adsorptions to isolate this compound from female culture filtrates, with the biological activity of the fractions being assessed using bioassays. annualreviews.org A method for quantitative determination of this compound using a bioassay system has been reported. core.ac.uk

Another bioassay method, the carboxymethylcellulase (CMC) assay, has been used to test the sensitivity of Achlya ambisexualis to this compound. This method measures the levels of cellulase (B1617823), an enzyme implicated in the localized softening of the cell wall during antheridial hyphae initiation, in the hyphae after this compound exposure. uncw.edunih.gov The age of the mycelium is a critical factor influencing the initial stages of this compound induction as measured by this assay. uncw.edu

This compound is active at very low concentrations, with receptive male strains responding to solutions as dilute as 10 pM by branching. annualreviews.org This high potency underscores the sensitivity required for its detection and quantification in biological samples. While bioassays provide a measure of biological activity, chemical quantification methods are also employed. High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is a method used for quantifying steroids, including plant physiological steroids like this compound, although derivatization is often required to introduce fluorophores for detection. mdpi.comencyclopedia.pubresearchgate.net

Here is an example of how bioassay sensitivity might be presented:

Bioassay TypeMeasured ResponseSensitivity Range (approx.)Reference
Antheridial Hyphae InductionNumber of antheridial branchesLow pM to nM annualreviews.org
Carboxymethylcellulase AssayCellulase levels in hyphaeNot explicitly quantified in nM/pM in sources uncw.edu

Radiotracer Studies for Biosynthetic Pathway Elucidation

Radiotracer studies have been instrumental in deciphering the biosynthetic pathway of this compound. By feeding fungal cultures with isotopically labeled precursors, researchers can track the incorporation of these labeled atoms into downstream metabolites, thereby identifying intermediates and the sequence of enzymatic reactions involved in this compound synthesis.

Studies using radioactive tracers have demonstrated that fucosterol (B1670223), a major naturally occurring sterol in Achlya bisexualis, serves as a necessary carbon skeleton for this compound biosynthesis. annualreviews.orguncw.edusfu.cacdnsciencepub.comnih.govacs.org Labeling and trapping experiments with a series of hypothetical sterol precursors have provided insights into the biological sequence involved in the elaboration of the this compound side chain. annualreviews.orgsfu.cacdnsciencepub.com These studies have indicated that A. bisexualis can produce this compound from 7-dehydrofucosterol via fucosterol and its 22-dehydro and 22-dehydro-29-carboxyl derivatives. annualreviews.org

Specific examples of radiotracer use include the preparation of this compound-(22,23-3H) by reducing a precursor with tritiated sodium borohydride, followed by subsequent chemical transformations. researchgate.net Tritium-labeled fucosterol ([2,4-3H3]-Fucosterol) has also been prepared and used in these studies. cdnsciencepub.com The incorporation of radioactivity from labeled precursors into isolated intermediates, followed by crystallization to constant activity, provides strong evidence for their involvement in the biosynthetic pathway. cdnsciencepub.com

Radiotracer studies are a powerful tool for understanding the metabolic fate of compounds and have been used in various biological systems, including the study of sterol biosynthesis pathways in plants and animals. acs.orgresearchgate.netresearchgate.net

Molecular Genetic Techniques for Studying Gene Regulation

Molecular genetic techniques are employed to investigate the genes involved in this compound biosynthesis and the regulatory mechanisms controlling their expression during sexual development. While direct studies specifically on the molecular genetics of this compound biosynthesis genes in Achlya were not extensively detailed in the provided search results, the broader context of fungal and plant molecular genetics provides relevant methodologies.

Studies in other fungal systems, such as Phytophthora infestans and Aspergillus nidulans, highlight the use of techniques like RNA sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) to analyze gene expression profiles during sexual development. plos.orgnottingham.ac.uk These methods can identify genes that are upregulated or downregulated in response to mating signals or during the formation of sexual structures. For instance, RNA-seq analysis can reveal transcriptional changes, including the activation of genes related to ribosome biogenesis, transcription, and translation during gametogenesis. awi.de qPCR can be used to validate the expression patterns of candidate genes. plos.org

Molecular genetic techniques also involve the study of transcription factors and regulatory elements that control gene expression. nih.govresearchgate.net In Marchantia polymorpha, for example, molecular genetics has been used to study genes controlling sexual differentiation, including transcription factors and long non-coding RNAs. researchgate.net Techniques such as creating fluorescent strains and using confocal microscopy can help visualize the spatial and temporal expression of genes during sexual development. nottingham.ac.uk

While specific genes directly involved in this compound biosynthesis pathway enzymes were not detailed, the methodologies used to study gene regulation in other fungal and plant systems are applicable. These include techniques for cloning genes, analyzing their promoters, and studying the effects of mutations on gene function and sexual development. nih.govfgsc.net

Advanced Microscopy for Ultrastructural Analysis of Sexual Morphogenesis

Advanced microscopy techniques, particularly electron microscopy, have been crucial for examining the ultrastructural changes that occur during this compound-induced sexual morphogenesis in Achlya. These techniques provide high-resolution images that reveal the fine details of cellular structures and their modifications during the development of antheridial hyphae and other sexual organs.

Transmission electron microscopy (TEM) has been used to study the ultrastructure of nuclear divisions within hyphae during antheridial production, revealing the presence of centrioles and intranuclear spindle fibers. tandfonline.com TEM allows for the detailed examination of organelles and cellular processes during different stages of sexual development. oup.combiologists.comnih.gov

Freeze-etch studies, a technique often used in conjunction with electron microscopy, have been employed to investigate the ultrastructural basis for the hormonal induction of antheridial hyphae. nih.gov These studies have shown the presence of localized aggregates of vesicles in conjunction with areas of cell wall thinning in hormone-treated hyphae, supporting the hypothesis that vesicle aggregation and secretion are involved in concentrating enzymes like cellulase at the site of antheridial hyphae initiation. nih.gov

Other microscopy techniques, such as scanning electron microscopy (SEM) and confocal microscopy, have been used in related studies of fungal sexual development to examine the morphology of sexual structures and visualize gene expression or protein localization. nottingham.ac.uk For instance, confocal microscopy has been used to examine changes within sclerotia during mating in Aspergillus. nottingham.ac.uk

Ultrastructural analysis provides critical insights into the cellular events that are triggered by this compound signaling, complementing biochemical and genetic studies. researchgate.net

Chemical Synthesis and Analog Design for Mechanistic Studies

Chemical synthesis has played a vital role in this compound research, providing access to pure this compound and its analogs. Synthesized compounds are essential for confirming proposed structures, conducting detailed biological activity studies, and designing analogs to investigate the structural requirements for this compound's activity and to probe its mechanism of action.

The first synthesis of this compound was reported relatively early in the research history of the compound. annualreviews.orgnih.gov Early syntheses yielded mixtures of stereoisomers, which helped in determining the correct biologically active configuration (22S, 23R). annualreviews.orguncw.edu More recent synthetic approaches have aimed for higher yields and stereochemical purity. annualreviews.org

Chemical synthesis allows for the production of this compound in quantities sufficient for various experiments, overcoming the limitations of isolating it in minute amounts from biological sources. annualreviews.org It also enables the creation of structural analogs with specific modifications. Studying the biological activity of these synthetic analogs helps to define the structure-activity relationship of this compound, identifying key functional groups and structural features necessary for its hormonal activity. annualreviews.orgnih.gov For example, studies with synthetic isomers have shown that the stereochemistry at C-22 and C-23 is highly specific for this compound activity, with other stereoisomers showing significantly less activity. annualreviews.org

The design and synthesis of labeled this compound analogs, such as tritium-labeled 7-deoxy-7-dihydro-antheridiol, have been used in binding studies to identify and characterize potential receptor proteins for this compound, providing insights into the molecular mechanism of its action. dokumen.pub

Chemical synthesis and analog design are indispensable tools for mechanistic studies, allowing researchers to systematically investigate how this compound interacts with its target molecules and elicits its biological effects. kittelsciencedegreecollege.ac.in

Vii. Broader Biological and Evolutionary Perspectives

Antheridiol as a Model for Eukaryotic Steroid Signaling

This compound, a steroidal sex hormone from the water mold Achlya, has served as a crucial model for understanding eukaryotic steroid signaling pathways. The regulation of sexual development in Achlya ambisexualis by this compound involves the modulation of gene expression, including heat shock proteins like the 85-kilodalton (kDa) heat shock protein (hsp85). Studies have shown that both this compound treatment and heat shock lead to an increased accumulation of mRNA encoding a similar 85-kDa protein. nih.gov This protein is suggested to be part of the Achlya steroid receptor complex, indicating a conserved association between hsp90 family proteins and steroid receptors that extends from mammals and birds to eukaryotic microbes like Achlya. nih.gov This conservation suggests that this association may have evolved early in steroid-responsive systems. nih.gov The effects of steroids in other eukaryotes, such as mammals, are mediated by intracellular receptors that, upon hormone binding, undergo conformational changes, leading to the recruitment of coactivators and the regulation of gene transcription. nih.gov While plants perceive steroid hormones (brassinosteroids) extracellularly via plasma membrane receptors, the presence of steroid-related signals and receptor-related sequences across different eukaryotic lineages points to an ancient evolutionary origin for steroid signaling. csic.es The study of this compound in Achlya has contributed to understanding these fundamental mechanisms of steroid hormone action, including receptor interaction and downstream gene regulation, providing a simpler system to model complex processes found in higher eukaryotes.

Comparative Analysis with Other Fungal and Algal Pheromones

Sexual reproduction in algae and fungi is often regulated by chemical signaling molecules, including pheromones. researchgate.netannualreviews.org this compound is a sterol-based pheromone found in oomycetes like Achlya, which were historically considered fungi but are now classified within the Stramenopila. researchgate.netkikp-pertanian.idannualreviews.org This contrasts with pheromones found in true fungi and algae, which exhibit diverse chemical structures. For instance, some fungi, such as those in the Mucorales, utilize trisporic acids, which are terpenoid in nature, for hormonal regulation of sporulation and sexual reproduction. researchgate.net In the chytrid Allomyces, the male gametes are attracted to female gametes by the pheromone sirenin, another terpenoid. researchgate.netannualreviews.org Brown algae produce volatile hydrocarbon pheromones, such as ectocarpen and dictyopterenes, which act as chemoattractants for gametes. annualreviews.orgmdpi.com The diversity in pheromone structures across these groups (steroids in oomycetes, terpenoids in some fungi, hydrocarbons in brown algae) reflects independent evolutionary trajectories of chemical signaling in sexual reproduction. Despite the chemical differences, these molecules serve analogous functions: inducing the differentiation of sexual organs, mediating chemotaxis or chemotropism of sexual structures, and facilitating gamete recognition and fusion. annualreviews.organnualreviews.org The specificity of these pheromones can vary, sometimes being specific at the family or order level rather than just the species level. researchgate.net

Evolutionary Conservation and Divergence of Sterol-Based Hormones

Sterols are essential components of eukaryotic cell membranes and serve as precursors for a variety of steroid hormones across different kingdoms. researchgate.netnih.gov In animals, cholesterol is a major sterol and a precursor for sex hormones, corticosteroids, and other signaling molecules. researchgate.netnih.gov In fungi, ergosterol (B1671047) is the principal sterol. researchgate.net Oomycetes like Achlya utilize fucosterol (B1670223) as a major sterol, which serves as the biosynthetic precursor for this compound and oogoniol. nih.govresearchgate.net The biosynthesis of sterols involves a core pathway with conserved enzymatic steps, but also exhibits variations and the acquisition of additional genes in different lineages. nih.gov For example, the fungal sterol pathway has acquired genes not found in the core mammalian pathway. nih.gov The presence of sterol-based hormones like this compound in oomycetes, alongside steroid hormones in animals and brassinosteroids in plants, suggests that the utilization of sterols for signaling has an ancient evolutionary origin. csic.es However, the specific structures of the hormones and the downstream signaling mechanisms have diverged significantly. While animal steroid hormones typically act via intracellular nuclear receptors, plant brassinosteroids are perceived by cell surface receptors. csic.es The mechanism of this compound signaling in oomycetes, involving a receptor complex that includes hsp85, shows some parallels with animal steroid receptor systems, hinting at a possible ancient link in steroid-responsive pathways. nih.govnih.gov The divergence in sterol biosynthesis pathways and hormone structures reflects adaptations to the specific biological roles and environmental niches of different eukaryotic lineages.

Phylogenetic Implications within Oomycota

The classification of oomycetes has undergone significant revision, moving them from the kingdom Fungi to the kingdom Straminipila, which also includes brown algae and diatoms. kikp-pertanian.idannualreviews.orgtandfonline.com This reclassification is supported by molecular phylogenetic studies and key biological differences, such as cell wall composition (cellulose and β-glucans in oomycetes vs. chitin (B13524) in true fungi) and biochemical pathways. annualreviews.org The presence of sterol-based hormones like this compound in oomycetes is another characteristic that distinguishes them from true fungi, where terpenoid pheromones are more common. researchgate.netannualreviews.org The biosynthesis of this compound from fucosterol within Achlya highlights metabolic capabilities that differ from those in true fungi and align them more closely with other stramenopiles that also produce sterols. annualreviews.orgnih.gov Phylogenetic analyses based on molecular data, such as ribosomal DNA sequences (LSU and ITS), have been instrumental in resolving the relationships within Oomycota and their placement within the Straminipila. tandfonline.comuni-frankfurt.deresearchgate.net While economically important plant pathogens in orders like Peronosporales have been extensively studied phylogenetically, research on the diversity and relationships of freshwater and marine oomycetes, including those producing this compound like Achlya (Saprolegniales), is ongoing. tandfonline.comuni-frankfurt.de The distinct metabolic pathways, including the synthesis of sterol hormones, provide biochemical evidence that complements molecular phylogenetic data in understanding the evolutionary history and relationships within this diverse group of eukaryotic microbes. annualreviews.org

Viii. Current Challenges and Future Directions in Antheridiol Research

Elucidation of Complete Receptor-Mediated Signaling Pathways

Understanding the complete receptor-mediated signaling pathways initiated by antheridiol remains a significant challenge. While it is known that this compound induces the development of male sexual organs (antheridia) in Achlya, the precise molecular mechanisms downstream of receptor binding are not fully elucidated. Research into sex steroid hormones in other organisms has revealed that receptors can mediate rapid, non-genomic signaling pathways in addition to their well-established roles as ligand-activated nuclear transcription factors regulating gene expression. nih.gov These rapid effects can involve membrane-localized receptors or interactions of nuclear receptors with membrane and cytoplasmic signaling molecules like adapter proteins, G proteins, ion channels, and protein kinases. nih.gov Applying similar investigative approaches to this compound signaling in oomycetes is crucial. Future research needs to identify and characterize the specific receptor(s) that bind this compound and trace the complete cascade of intracellular events triggered by this binding. This includes identifying downstream signaling molecules, secondary messengers, and protein interactions involved in transmitting the this compound signal from the receptor to the cellular machinery responsible for antheridial development. The complexity of signaling pathways, often involving intricate networks and crosstalk, presents a considerable challenge. nih.gov

Comprehensive Mapping of this compound-Regulated Gene Networks

A comprehensive understanding of how this compound influences gene expression is essential for a complete picture of its biological function. Mapping the entire network of genes regulated by this compound is a major future direction. This involves identifying genes whose transcription is activated or repressed in response to this compound exposure. Techniques such as transcriptomics can reveal global changes in gene expression profiles upon this compound treatment. However, the challenge lies in moving beyond simply identifying differentially expressed genes to understanding the regulatory relationships between them. This includes identifying transcription factors that bind to regulatory regions of this compound-responsive genes and the upstream signaling pathways that control the activity of these transcription factors. nih.gov Charting these gene regulatory networks is a complex task, requiring the integration of data from various sources, including genome annotation, identification of cis-regulatory elements, and information on protein-DNA and protein-protein interactions. nih.gov Understanding how this compound signaling integrates with other cellular regulatory networks is also a critical aspect of this challenge.

Understanding Environmental Modulation of this compound Production and Response

Environmental factors can significantly influence the life cycle and reproductive strategies of organisms, including oomycetes. Understanding how environmental conditions modulate the production of this compound and the sensitivity of oomycetes to this hormone is a key area for future research. Factors such as light intensity, temperature, nutrient availability, and the presence of other organisms in the environment could potentially impact this compound biosynthesis, secretion, degradation, or the expression and activity of its receptor(s). researchgate.netmdpi.com For example, studies on fern spore germination, which can be influenced by antheridiogen (a chemically related compound), highlight the impact of light and other environmental cues on reproductive processes. researchgate.net Investigating the molecular mechanisms by which these environmental signals are perceived and transduced to affect this compound production and response will provide valuable insights into the ecological regulation of sexual reproduction in oomycetes. This knowledge is crucial for understanding the life cycle of these organisms in their natural habitats and their interactions with other species.

Applications in Oomycete Research and Beyond

Research into this compound has implications not only for understanding the basic biology of oomycetes but also for potential applications. Oomycetes include many devastating plant pathogens, such as Phytophthora species. researchgate.net A deeper understanding of this compound-mediated sexual reproduction could potentially offer novel strategies for controlling the spread of these pathogens. For instance, interfering with this compound signaling might disrupt the formation of oospores, which are resilient structures important for overwintering and dispersal. phytophthora.org Future research could explore the possibility of developing inhibitors or activators of this compound synthesis or signaling as potential control agents. Beyond oomycetes, studying this compound signaling can provide broader insights into the evolution and mechanisms of steroid hormone signaling in eukaryotic organisms. This compound, as a steroid, shares structural similarities with steroid hormones in other kingdoms, including animals and plants. frontiersin.orgoup.com Comparative studies of receptor structures, signaling pathways, and gene regulation can shed light on the conserved and divergent aspects of steroid signaling across diverse taxa. nih.gov Furthermore, the study of pheromone signaling in fungi and fungus-like organisms, including this compound, is an area with potential for uncovering novel biological mechanisms and compounds with various applications. researchgate.netslideshare.net

Q & A

Q. What is the biological role of antheridiol in Achlya species, and how does it regulate sexual reproduction?

this compound, a steroidal hormone secreted by female strains of Achlya, induces the formation of antheridial hyphae (male sex organs) in male strains, initiating sexual reproduction. It also regulates enzyme production, such as suppressing acid phosphatase activity, which may facilitate cell wall remodeling during hyphal growth . Experimental validation involves isolating male strains, exposing them to purified this compound, and quantifying morphological changes (e.g., hyphal branching) via microscopy .

Q. What are the key steps in synthesizing this compound, and what challenges arise in achieving stereochemical fidelity?

The synthesis involves aldol condensation of a C22 aldehyde (e.g., 3β-acetoxy-22,23-bisnor-Δ³-cholenaldehyde) with a butenolide carbanion, generating four stereoisomers due to asymmetric centers at C22 and C23. Key challenges include avoiding epimerization at C20 and resolving isomers via repeated chromatography. For example, the Syntex group achieved partial separation using thin-layer chromatography (TLC) with ethyl acetate-petroleum ether, yielding isomers with varying biological activities (e.g., 10% activity compared to natural this compound) .

Advanced Research Questions

Q. How do stereochemical variations in synthetic this compound isomers affect their biological activity, and how can researchers address discrepancies in activity data?

Isomers with erythro (22S,23R) configurations exhibit higher activity, while threo isomers (22R,23R) are less potent. Contradictions arise when recrystallized isomers show reduced activity compared to residues from mother liquors, suggesting impurities or conformational changes. Researchers must use high-resolution techniques like HPLC and mass spectrometry (MS) to verify purity and correlate stereochemistry with bioassay results (e.g., Achlya hyphal induction assays) .

Q. What experimental approaches are used to analyze this compound’s structural and functional interactions with its receptor?

Receptor-binding studies involve radiolabeled this compound analogs and competitive assays to determine affinity constants (Kₐ). For example, isolates with higher receptor density show shorter latency periods in hyphal induction. Additionally, SDS-PAGE and Western blotting can identify receptor proteins, while gene knockout models (e.g., CRISPR/Cas9) validate receptor function .

Q. How can researchers resolve contradictions in reported enzyme regulation by this compound, such as acid phosphatase suppression?

Q. Why do synthetic this compound isomers exhibit inconsistent biological activities across studies?

Discrepancies arise from:

  • Epimerization : Undetected C20 epimerization during synthesis alters isomer ratios.
  • Assay sensitivity : Bioassays may lack resolution to distinguish between closely related isomers.
  • Strain variability : Male Achlya strains differ in receptor expression levels, affecting response thresholds. Mitigation strategies include using chiral columns for isomer separation and standardizing bioassay protocols .

Key Data from Literature

ParameterValue/OutcomeReference
Synthetic yield of this compound~20% (aldol condensation route)
Biological activity (erythro)10% of natural this compound
Acid phosphatase suppression50% reduction at 50 nM this compound
Receptor binding affinityKₐ = 2.5 nM (male Achlya strains)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.